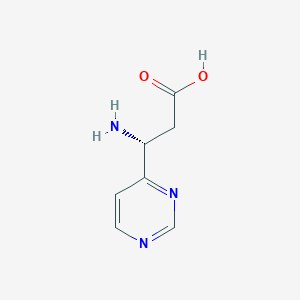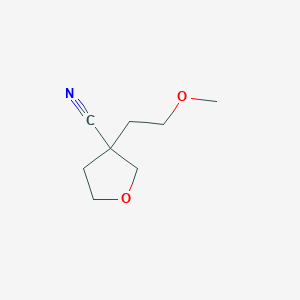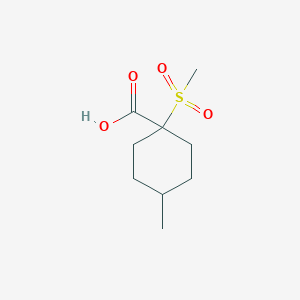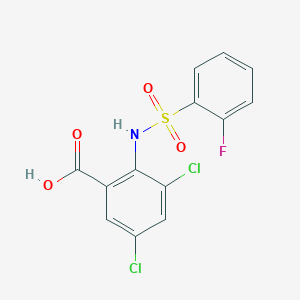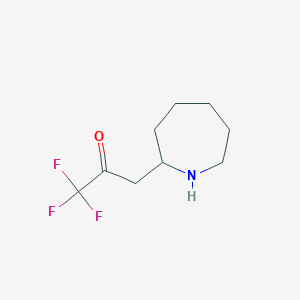
3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one is a chemical compound that features a trifluoromethyl group attached to a propanone backbone, with an azepane ring substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of azepane with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient production with minimal by-products. Quality control measures are implemented to maintain the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The azepane ring may also play a role in modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Azepan-2-yl)quinoline: This compound features a quinoline ring instead of a trifluoromethyl group.
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-one: This compound has a furan ring and different substitution pattern.
Uniqueness
3-(Azepan-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C9H14F3NO |
|---|---|
Peso molecular |
209.21 g/mol |
Nombre IUPAC |
3-(azepan-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)6-7-4-2-1-3-5-13-7/h7,13H,1-6H2 |
Clave InChI |
XQNQBXGKPFMUMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(But-2-yn-1-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13307080.png)
![tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13307085.png)
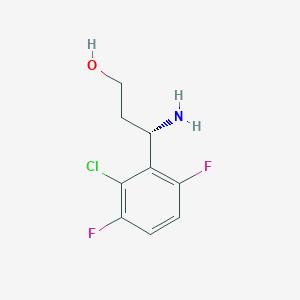
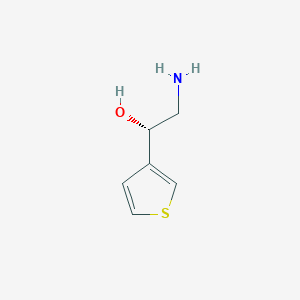

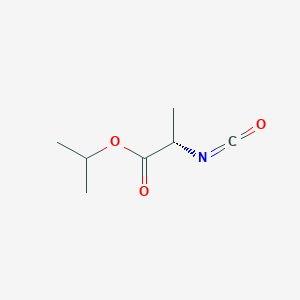
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
![1-[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13307106.png)

